2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Peripheral benzodiazepine receptor TSPO ligands CBR/PBR selectivity

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1894595-44-8; molecular formula C₁₄H₁₁FN₂O; molecular weight 242.25 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry present in marketed drugs including zolpidem, alpidem, and saripidem. The compound features a 3-fluorophenyl substituent at the C2 position and a methoxy group at the C6 position of the fused bicyclic core.

Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
Cat. No. B13664404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC14H11FN2O
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCOC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F
InChIInChI=1S/C14H11FN2O/c1-18-12-5-6-14-16-13(9-17(14)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3
InChIKeyJIEKKDKRGRAVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1894595-44-8): Core Identity and Procurement-Relevant Characteristics


2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1894595-44-8; molecular formula C₁₄H₁₁FN₂O; molecular weight 242.25 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class—a privileged scaffold in medicinal chemistry present in marketed drugs including zolpidem, alpidem, and saripidem [1]. The compound features a 3-fluorophenyl substituent at the C2 position and a methoxy group at the C6 position of the fused bicyclic core. This specific substitution pattern—meta-fluorine on the 2-phenyl ring combined with a 6-methoxy group—is designed to confer distinct electronic, steric, and hydrogen-bonding properties relative to other positional isomers and unsubstituted analogs [2]. The compound is commercially available from multiple suppliers at ≥95% purity as a research-grade building block for medicinal chemistry and chemical biology applications .

Why 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine Analogs in Research Protocols


The imidazo[1,2-a]pyridine scaffold exhibits exquisitely sensitive structure–activity relationships (SAR) wherein even minor changes in substituent position or identity produce large-magnitude alterations in target affinity, selectivity, and pharmacokinetic behavior. Systematic SAR investigations by Trapani et al. demonstrated that the C6 substituent alone can shift the IC₅₀(CBR)/IC₅₀(PBR) selectivity ratio from 0.32 (CBR-selective) to 232 (PBR-selective) across a single congeneric series—a >700-fold window controlled by a single molecular position [1]. Similarly, the position of fluorine on the 2-phenyl ring (meta vs. para) alters the electronic distribution (Hammett σₘ = 0.34 vs. σₚ = 0.06 for fluorine) and molecular dipole moment, affecting both target binding and physicochemical properties [2]. Substituting this compound with the unsubstituted phenyl analog, the para-fluoro isomer, or a scaffold lacking the 6-methoxy group therefore introduces uncharacterized variables that compromise experimental reproducibility, SAR interpretability, and cross-study data reconciliation.

Quantitative Differentiation Evidence: 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine vs. Closest Analogs


C6 Substituent Identity Controls CBR/PBR Selectivity Over a >700-Fold Dynamic Range

The presence of a 6-methoxy substituent on the imidazo[1,2-a]pyridine core places 2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine in a SAR region distinct from unsubstituted, 6-halo, or 6-methyl analogs. In the seminal Trapani et al. (1997) study, 6-substituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides (compounds 7f–n) exhibited IC₅₀(CBR)/IC₅₀(PBR) ratios spanning 0.32 (7m, CBR-preferring) to 232 (7k, PBR-selective)—a >700-fold range [1]. Further substitution at C8 (compounds 7o–t) pushed PBR selectivity beyond 1000-fold [1]. This demonstrates that the C6 substituent is a primary determinant of receptor subtype selectivity. A 6-methoxy group provides both hydrogen-bond acceptor capacity (via the oxygen lone pairs) and moderate electron-donating character (+M effect), which is distinct from the electron-withdrawing behavior of 6-halo or the purely lipophilic character of 6-methyl substituents [2]. Therefore, replacing the 6-methoxy with 6-H, 6-Cl, or 6-CH₃ cannot be assumed to preserve the selectivity profile of the target compound.

Peripheral benzodiazepine receptor TSPO ligands CBR/PBR selectivity Structure–activity relationship

Meta-Fluorine vs. Para-Fluorine on the 2-Phenyl Ring: Electronic and Steric Differentiation

2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1894595-44-8) and its para-fluoro isomer 2-(4-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine (CAS 1897008-83-1) share identical molecular formula (C₁₄H₁₁FN₂O) and molecular weight (242.25 g/mol) but differ in the position of the fluorine atom on the 2-phenyl ring. This positional isomerism produces distinct electronic profiles: the meta-fluorine exerts a stronger electron-withdrawing inductive effect (Hammett σₘ = 0.34) compared to the para-fluorine (σₚ = 0.06), while the para-fluorine's +M resonance donation is more effectively communicated to the imidazo[1,2-a]pyridine core [1]. The Trapani et al. (1999) SAR studies demonstrated that the nature and position of substituents on the 2-phenyl ring critically modulate PBR binding affinity and selectivity; specifically, the presence of one chlorine atom at the para position of the phenyl ring at C(2) was identified as a crucial feature for high PBR binding affinity and selectivity [2]. By extension, the electronic contribution of a meta-fluorine vs. para-fluorine will differentially affect target engagement. Additionally, meta-fluorine introduces a dipole moment vector distinct from para-fluorine, which can influence molecular recognition, solubility, and membrane permeability [3].

Fluorine positioning Hammett constants meta vs para substitution receptor binding

6-Methoxy-2-phenylimidazo[1,2-a]pyridine Scaffold Demonstrates Nanomolar Melatonin Receptor Affinity with MT2 Selectivity

The 6-methoxy-2-phenylimidazo[1,2-a]pyridine substructure—present in the target compound—has been validated as a competent melatonin receptor pharmacophore. El Kazzouli et al. (2011) reported that compound 13, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide, displayed Ki values of 28 nM at MT₁ and 8 nM at MT₂ receptors [1]. Compound 8, 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, exhibited excellent MT₂ selectivity with an MT₁/MT₂ ratio of 19 [1]. These data directly demonstrate that the 6-methoxy-2-phenylimidazo[1,2-a]pyridine core is capable of engaging GPCR targets with nanomolar affinity, and that the 6-methoxy group is a critical contributor to receptor recognition. Although the target compound lacks the 3-acetamide/propionamide side chain present in compounds 8 and 13, it retains the identical 6-methoxy-2-phenylimidazo[1,2-a]pyridine core, and the 3-fluorophenyl substitution may further modulate MT₁/MT₂ subtype preference [2].

Melatonin receptors MT1/MT2 selectivity GPCR ligands sleep disorders

Fluorinated Imidazo[1,2-a]pyridine Derivatives Exhibit High-Affinity GABA-A Receptor Modulation with In Vivo Antipsychotic-Like Efficacy

A focused library of fluorinated imidazo[1,2-a]pyridine derivatives was developed by Mierzejewski et al. (2016) as potential antipsychotic agents targeting the α1-GABA-A receptor benzodiazepine site [1]. The selected compounds displayed high affinity and positive allosteric modulator (PAM) properties at GABA-A receptors, enhanced metabolic stability, and absence of hepatotoxicity [1]. The lead compound 26, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, demonstrated antipsychotic-like activity in the amphetamine-induced hyperlocomotion test in rats with a minimum effective dose (MED) of 1 mg/kg, and exhibited a longer duration of action compared to the reference drug zolpidem [1]. Critically, the fluorinated imidazo[1,2-a]pyridine scaffold was shown to be metabolically stable and non-hepatotoxic—a key differentiator from earlier-generation ligands such as alpidem, which was withdrawn due to hepatotoxicity [2]. While compound 26 bears a 4-fluorophenyl (para) and 6-methyl substitution, the target compound's 3-fluorophenyl (meta) and 6-methoxy substitution pattern places it within the same fluorinated imidazo[1,2-a]pyridine class, with the 6-methoxy potentially offering improved solubility relative to 6-methyl (cLogP reduction of 0.5–1.0 units) .

GABA-A receptor positive allosteric modulator antipsychotic CNS drug discovery

Imidazo[1,2-a]pyridine Scaffold Enables >300-Fold Potency Improvement in PI3K p110α Inhibition Through Systematic SAR

The imidazo[1,2-a]pyridine scaffold has demonstrated exceptional amenability to potency optimization in kinase inhibitor programs. Hayakawa et al. (2006) reported that the initial screening hit 2a, 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, exhibited a PI3K p110α IC₅₀ of 0.67 μM [1]. Through systematic SAR-guided optimization of substituents, potency was improved by more than 300-fold to yield compound 2g with an IC₅₀ of 0.0018 μM (1.8 nM) [1]. Further structural modification afforded thiazole derivative 12 (IC₅₀ = 0.0028 μM), which demonstrated high selectivity for p110α over other PI3K isoforms, inhibited serum-induced proliferation of A375 and HeLa cells with IC₅₀ values of 0.14 μM and 0.21 μM respectively, and suppressed tumor growth by 37% in a mouse HeLa xenograft model at 25 mg/kg i.p. [1]. The 2-aryl substituent and pyridine ring substitution pattern are key determinants of kinase selectivity. The target compound's 2-(3-fluorophenyl) and 6-methoxy substitution represents a distinct SAR vector within this versatile kinase inhibitor scaffold, with the 6-methoxy group offering a functional handle for further chemical elaboration at C3 [2].

PI3K p110α kinase inhibitor cancer therapeutics lead optimization

6-Methoxy Group Improves Aqueous Solubility Profile vs. 6-Halo and 6-Methyl Analogs

The 6-methoxy substituent on the imidazo[1,2-a]pyridine core provides a meaningful physicochemical differentiation from common alternatives at this position. Methoxy groups are recognized to improve aqueous solubility through hydrogen-bond acceptance with water, reducing cLogP by an estimated 0.5–1.0 units compared to methyl or unsubstituted analogs . In contrast, 6-chloro or 6-bromo substitution increases lipophilicity (higher cLogP) and introduces heavy-atom effects that can complicate biophysical assays (e.g., fluorescence quenching, non-specific protein binding) [1]. The 6-methoxy group also provides a distinct UV/fluorescence spectral signature that can be exploited for analytical detection and quantification in biological matrices—a practical advantage for ADME and pharmacokinetic studies. For procurement decisions in medicinal chemistry programs where both target potency and developability parameters (solubility, metabolic stability, assay compatibility) are considered, the 6-methoxy substitution represents a balanced choice that partially offsets the lipophilicity contributed by the 3-fluorophenyl group [2].

Physicochemical properties cLogP aqueous solubility formulation

Optimal Research and Procurement Application Scenarios for 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine


Neuroscience Probe Development: PBR/TSPO and GABA-A Receptor Ligand SAR

Investigators exploring the structure–activity relationships of 2-arylimidazo[1,2-a]pyridines at peripheral benzodiazepine receptors (PBR/TSPO) or GABA-A receptor benzodiazepine sites should select 2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine as a key intermediate or comparator compound. The established SAR from Trapani et al. (1997, 1999) demonstrates that both the C6 substituent identity and the 2-phenyl ring substitution pattern are critical determinants of CBR vs. PBR selectivity, with CBR/PBR IC₅₀ ratios spanning >700-fold across a single congeneric series [1]. The meta-fluorine on the 2-phenyl ring provides a distinct electronic signature (σₘ = 0.34) compared to para-fluorine (σₚ = 0.06), enabling systematic mapping of electronic effects on receptor binding [2]. The compound's 3-unsubstituted status further allows for late-stage functionalization (e.g., Mannich reaction, Vilsmeier–Haack formylation, or direct C–H activation) to install acetamide or other pharmacophoric elements essential for GABA-A PAM activity [3].

Kinase Inhibitor Lead Generation: PI3K and c-Met Program Starting Points

For kinase drug discovery programs targeting PI3K p110α, c-Met, IRAK-4, or Nek2, 2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine serves as a versatile starting scaffold. The imidazo[1,2-a]pyridine core has demonstrated >300-fold potency improvement in PI3K p110α programs (from IC₅₀ 0.67 μM to 1.8 nM) through systematic substituent optimization [1]. For c-Met, imidazo[1,2-a]pyridine derivatives have achieved enzymatic IC₅₀ values as low as 3.9 nM with downstream target modulation confirmed in cellular assays [2]. The 6-methoxy group on the target compound provides a hydrogen-bond acceptor that may engage the kinase hinge region or solvent-exposed pocket, while the 3-fluorophenyl group can occupy the hydrophobic back pocket or DFG-out allosteric site. The unsubstituted C3 position is amenable to Suzuki coupling, amidation, or reductive amination for rapid analog generation [3].

Melatonin Receptor Ligand Development: MT2-Selective Agonist and Antagonist Design

The 6-methoxy-2-phenylimidazo[1,2-a]pyridine substructure has been validated as a melatonin receptor pharmacophore, with compound 13 achieving Ki values of 28 nM (MT₁) and 8 nM (MT₂) and compound 8 exhibiting an MT₁/MT₂ selectivity ratio of 19 [1]. 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine retains this validated core while offering the 3-fluorophenyl substituent as a potential modulator of MT₁/MT₂ subtype preference. The fluorine atom at the meta position may participate in favorable C–F···H–C or C–F···π interactions within the receptor binding pocket, potentially enhancing affinity or altering the functional efficacy profile (agonist vs. antagonist) [2]. The compound is suitable as a precursor for installation of the propionamide or acetamide side chain at C3 via established synthetic routes, enabling rapid exploration of melatonin receptor SAR [1].

Chemical Biology Tool Compound and Fluorescent Probe Design

For chemical biology applications requiring fluorescently labeled or affinity-tagged small molecules, 2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine offers an attractive scaffold. The 6-methoxy group provides a distinct UV absorption and fluorescence emission profile useful for cellular imaging and in vitro binding assays. The unsubstituted C3 position can be functionalized with linkers (e.g., PEG, alkylamine) for conjugation to fluorophores (BODIPY, fluorescein), biotin, or photoaffinity labels without perturbing the core pharmacophore [1]. The meta-fluorine serves as a potential ¹⁹F NMR reporter for ligand-observed protein binding experiments, enabling quantitative determination of binding constants and binding site mapping without requiring isotopic labeling [2]. The compound's favorable physicochemical profile (MW 242.25; compliance with Lipinski Rule of Five parameters) minimizes non-specific binding and aggregation liabilities common to more lipophilic probe candidates [3].

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.